{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}(phenyl)acetic acid
Description
{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}(phenyl)acetic acid is a synthetic thiazole derivative characterized by a 1,3-thiazole core substituted with a 4-chlorophenyl group at position 4 and a phenylacetic acid moiety linked via a sulfanyl bridge at position 2.
Properties
Molecular Formula |
C17H12ClNO2S2 |
|---|---|
Molecular Weight |
361.9 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl]-2-phenylacetic acid |
InChI |
InChI=1S/C17H12ClNO2S2/c18-13-8-6-11(7-9-13)14-10-22-17(19-14)23-15(16(20)21)12-4-2-1-3-5-12/h1-10,15H,(H,20,21) |
InChI Key |
DBJKLFCZVIKJET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)SC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions to form the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}(phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl-substituted derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}(phenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of {[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}(phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and chlorophenyl group may play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Thiazole Acetic Acid Derivatives (SMVA Series)
SMVA-10 (2-(phenyl amino)-4-(4-chlorophenyl) thiazole-5-acetic acid) and SMVA-42 (2-(4-bromo phenyl amino)-4-(4-chlorophenyl) thiazole-5-acetic acid) share the 4-chlorophenyl-thiazole backbone with the target compound but differ in substituents. Key findings:
- SMVA-10 : Reduces developed tension in cardiovascular tissues in the presence of acetylcholine (ACh).
- SMVA-42 : Induces contractile responses in isolated aorta, abolished by prazosin (α1-adrenergic antagonist), suggesting adrenergic pathway involvement.
- Structural Insight: Replacement of the sulfanyl-phenyl group with phenylamino or bromophenylamino alters cardiovascular activity, highlighting the role of substituents in modulating biological effects .
GW 501-516 (Cardarine)
Chemical Name: {4-[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl} methyl)sulfanyl]-2-methylphenoxy}acetic acid.
- Key Features: Contains a trifluoromethylphenyl-thiazole core and a phenoxyacetic acid group.
- Activity : Acts as a PPARδ agonist, enhancing endurance and metabolic regulation. Unlike the target compound, the trifluoromethyl group increases metabolic stability and receptor specificity.
- Comparison : Demonstrates how electron-withdrawing groups (e.g., -CF₃ vs. -Cl) influence therapeutic applications .
2-Phenyl-2-{[4-(propan-2-yl)phenyl]sulfanyl}acetic Acid
- Structure : Features an isopropylphenyl-sulfanyl group instead of 4-chlorophenyl-thiazole.
- No direct biological data are reported, but its structural simplicity contrasts with the heterocyclic complexity of the target compound .
Functional Analogs with Sulfanyl-Acetic Acid Moieties
2-{[4-Cyclopropyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic Acid
{[4-(1,3-Benzothiazol-2-yl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetic Acid
- Structure : Combines benzothiazole and imidazole rings with a 4-fluorophenyl group.
- Relevance : Fluorine substitution (vs. chlorine) may improve pharmacokinetics, as seen in other drugs, though direct comparisons are lacking .
Data Tables: Structural and Functional Comparison
Table 1. Structural Comparison of Key Compounds
Table 2. Functional Group Impact on Activity
| Substituent | Compound Example | Effect on Activity |
|---|---|---|
| 4-Chlorophenyl | Target Compound, SMVA-10 | Enhances lipophilicity and receptor binding |
| Trifluoromethylphenyl | GW 501-516 | Increases metabolic stability and receptor specificity |
| Sulfanyl bridge | Target Compound, SMVA-42 | Facilitates redox interactions or covalent binding |
Discussion and Trends
- Chlorophenyl vs. Other Aryl Groups : The 4-chlorophenyl group in the target compound and SMVA series correlates with cardiovascular modulation, whereas trifluoromethylphenyl (GW 501-516) shifts activity toward metabolic regulation.
- Sulfanyl vs. Amino Linkers: Sulfanyl bridges (target compound, GW 501-516) may enhance stability compared to amino linkages (SMVA-10), though this requires experimental validation.
- Heterocycle Choice : Thiazole (target compound) vs. triazole () or benzothiazole () influences solubility and target engagement.
Biological Activity
The compound {[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}(phenyl)acetic acid is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties. The synthesis and structural characteristics of the compound will also be discussed.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 462.97 g/mol. The structure includes a thiazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to {[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}(phenyl)acetic acid exhibit significant antimicrobial properties. For instance, related thiazole derivatives have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| Compound C | E. coli | Weak |
Anticancer Activity
The anticancer potential of thiazole derivatives has been explored in several studies. In vitro evaluations indicate that these compounds can inhibit the growth of various cancer cell lines, including those associated with breast and renal cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Case Study Example:
A study conducted on a series of thiazole derivatives revealed that certain compounds exhibited IC50 values significantly lower than standard chemotherapy agents, suggesting a promising avenue for further research into their use as anticancer agents .
Enzyme Inhibition
Enzyme inhibition is another critical area where {[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}(phenyl)acetic acid shows promise. It has been reported to act as an inhibitor of acetylcholinesterase (AChE) and urease, with some derivatives demonstrating IC50 values much lower than established inhibitors .
Table 2: Enzyme Inhibition Data
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound D | AChE | 6.28 |
| Compound E | Urease | 2.14 |
The biological activities of {[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}(phenyl)acetic acid are believed to stem from its ability to interact with specific biological targets. Molecular docking studies suggest that it binds effectively to active sites on enzymes and receptors involved in disease processes . These interactions can lead to altered enzyme activity or disrupted signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
